2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride
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Overview
Description
2-Oxa-3-azabicyclo[221]hept-5-ene;hydrochloride is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride typically involves the hetero-Diels-Alder cycloaddition reaction. One common method starts with cyclopentadiene and chloronitroso cyclohexane in ethanol (EtOH) to form the desired compound . Another approach involves the reaction of cyclopentadiene with protected 1-C-nitroso-β-D-ribofuranosyl halides .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can undergo substitution reactions with various electrophiles to form polyfunctionalized bicyclic systems.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: Pd/C is used as a catalyst in reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Polyfunctionalized Bicyclic Systems: Formed through substitution reactions with electrophiles.
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an ion uptake system, particularly for lithium ions.
Medicine: Explored as an intermediate in the synthesis of therapeutic drugs.
Industry: Utilized in the development of ionophores with preferential transport profiles.
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride involves its ability to form stable complexes with metal ions, particularly lithium. The compound’s unique structure allows for the proximate and restrained positioning of nitrogen and oxygen units, facilitating ion uptake . This property makes it a valuable tool in the design of ionophores and other ion transport systems.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: Used as an intermediate in the synthesis of carbocyclic nucleosides.
7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: Formed through intramolecular cyclization reactions.
Uniqueness
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride is unique due to its ability to form stable complexes with metal ions, particularly lithium. This property sets it apart from other similar compounds and makes it valuable in the design of ion uptake systems and ionophores .
Properties
Molecular Formula |
C5H8ClNO |
---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c1-2-5-3-4(1)6-7-5;/h1-2,4-6H,3H2;1H |
InChI Key |
QRZKWRLDXQRBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1ON2.Cl |
Origin of Product |
United States |
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